molecular formula C16H18BrN3 B15075241 4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline CAS No. 99566-84-4

4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B15075241
CAS No.: 99566-84-4
M. Wt: 332.24 g/mol
InChI Key: RJSJCOYXUBAZKO-UHFFFAOYSA-N
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Description

4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline is an organic compound belonging to the class of azobenzenes It is characterized by the presence of a diazenyl group (-N=N-) linking a bromophenyl group to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline typically involves the diazotization of 2-bromoaniline followed by coupling with N,N-diethylaniline. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which is then reacted with N,N-diethylaniline in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline
  • 4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline
  • 4-[(2-fluorophenyl)diazenyl]-N,N-diethylaniline

Uniqueness

4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, making this compound particularly useful in certain applications .

Properties

CAS No.

99566-84-4

Molecular Formula

C16H18BrN3

Molecular Weight

332.24 g/mol

IUPAC Name

4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H18BrN3/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17/h5-12H,3-4H2,1-2H3

InChI Key

RJSJCOYXUBAZKO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2Br

Origin of Product

United States

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